molecular formula C10H15N3O B2565286 3-cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197577-12-9

3-cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2565286
CAS No.: 2197577-12-9
M. Wt: 193.25
InChI Key: QIGFVVMVIGORNW-UHFFFAOYSA-N
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Description

3-cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
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Biological Activity

3-Cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel compound within the triazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H15_{15}N3_3O
  • Molecular Weight : 193.25 g/mol
  • CAS Number : 2197577-12-9

Biological Activity Overview

Research has indicated that compounds in the triazole family often exhibit a range of biological activities including anti-inflammatory, antimicrobial, and antiproliferative effects. The specific activities of this compound have been explored in various studies.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of various triazole derivatives found that 3-cyclopentyl derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The results showed a reduction in TNF-α production by approximately 44–60% at higher concentrations (50 µg/mL) compared to controls .

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against several bacterial strains. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. Comparative analyses indicated that while it had lower antibacterial activity than some methacrylic acid analogues, it still showed promise as an antimicrobial agent .

Antiproliferative Effects

In vitro studies on cancer cell lines revealed that derivatives similar to this compound exhibited varying degrees of antiproliferative activity. The compound's structure was linked to its ability to inhibit cell proliferation effectively in breast and colon cancer cell lines .

Table 1: Biological Activities of 3-Cyclopentyl Derivatives

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-α (44–60% reduction)
AntimicrobialModerate activity against Gram-positive/negative bacteria
AntiproliferativeSignificant inhibition in breast and colon cancer cells

Case Study 1: Anti-inflammatory Effects

In a controlled experiment with PBMCs stimulated by lipopolysaccharides (LPS), compounds structurally related to 3-cyclopentyl derivatives were tested for their ability to modulate cytokine release. The most potent inhibitors were identified as having structural features similar to those found in 3-cyclopentyl derivatives. This suggests that modifications in the side chains can significantly affect biological outcomes .

Case Study 2: Antimicrobial Evaluation

A series of tests were conducted using standard microbial strains to evaluate the antimicrobial potential of the compound. Results indicated that while the compound had moderate efficacy compared to other known derivatives, it still holds potential for further development as an antimicrobial agent .

Properties

IUPAC Name

3-cyclopentyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGFVVMVIGORNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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